2-Ethynylterephthalic acid

click chemistry CuAAC bioorthogonal ligation

Researchers need bifunctional linkers that allow framework assembly plus orthogonal post-synthetic functionalization. Standard analogs (amino, bromo, vinyl) lack the terminal alkyne's bioorthogonal CuAAC reactivity or require harsh conditions incompatible with sensitive payloads. - **Differentiator**: Ethynyl handle enables click chemistry with azide-tagged fluorophores, PEG chains, or catalysts under mild, aqueous conditions post-MOF assembly. - **Supply**: Multi-gram quantities available; 97-98% HPLC purity; includes NMR/HPLC characterization. - **Logistics**: Standard ambient shipping; R&D pack sizes from 100 mg to 10 g.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 1215861-81-6
Cat. No. B3091052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylterephthalic acid
CAS1215861-81-6
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C10H6O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)
InChIKeyZEUHFDJHPJBEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylterephthalic Acid: Identity, Purity & Structure


2-Ethynylterephthalic acid (CAS 1215861-81-6) is a functional aromatic dicarboxylic acid of the formula C₁₀H₆O₄, featuring a terminal ethynyl substituent at the 2-position of the 1,4-benzenedicarboxylic acid scaffold . Commercially available in multi-gram quantities with standard purity specifications of 97–98% (HPLC) , this compound serves as a bifunctional monomer for metal-organic framework (MOF) synthesis, where its carboxylate groups enable robust framework construction while the ethynyl handle remains accessible for post-synthetic elaboration . Its supply is supported by multiple international vendors offering analytical documentation including NMR and HPLC characterization .

Why Alternative Terephthalic Acids Cannot Substitute 2-Ethynylterephthalic Acid


Terephthalic acid derivatives bearing a single additional functional group are not interchangeable with 2-ethynylterephthalic acid because the terminal alkyne uniquely enables highly efficient, bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthetic modification, a reactivity profile absent in the parent terephthalic acid (no reactive handle) and mechanistically distinct from the cross-coupling (e.g., bromo), condensation (e.g., amino), or thiol-ene (e.g., vinyl) chemistries offered by close analogs [1][2]. This differential functionality translates directly into the capacity to decorate pre-assembled MOF architectures with diverse azide-tagged payloads—fluorophores, polyethylene glycol chains, or catalytic centers—without disrupting framework integrity, a capability not achievable with 2-hydroxy-, 2-amino-, or 2-vinylterephthalic acid under comparable mild, aqueous-compatible conditions [2].

2-Ethynylterephthalic Acid: Comparative Evidence vs. Analogs


Ethynyl Handle Enables CuAAC Click Chemistry

The terminal alkyne moiety of 2-ethynylterephthalic acid participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with typical second-order rate constants (k₂) on the order of 10¹–10² M⁻¹s⁻¹ for terminal alkynes under standard Cu(I) catalysis, whereas the vinyl group in 2-vinylterephthalic acid (CAS 216431-29-7) requires thiol-ene radical chemistry with substantially lower efficiency and the bromo group in 2-bromoterephthalic acid (CAS 586-35-6) demands Pd-catalyzed cross-coupling conditions incompatible with many MOF frameworks [1][2]. The parent terephthalic acid (CAS 100-21-0) lacks any functional handle for post-synthetic elaboration, while 2-aminoterephthalic acid (CAS 10312-55-7) offers amine condensation chemistry that is orthogonal but mechanistically distinct from click ligation [3].

click chemistry CuAAC bioorthogonal ligation post-synthetic modification

Post-Synthetic Modification Versatility and Framework Preservation

Ethynyl-terminated MOFs constructed from 2-ethynylterephthalic acid can be post-synthetically decorated with azide-functionalized fluorophores (e.g., ethidium bromide monoazide) and polyethylene glycol chains without compromising crystallinity, as demonstrated by the Nguyen group [1]. In contrast, 2-bromoterephthalic acid-based MOFs require Pd-mediated cross-coupling for analogous functionalization, which can lead to metal contamination and partial framework collapse; 2-vinylterephthalic acid MOFs undergo thiol-ene modification that often necessitates UV irradiation or radical initiators, potentially damaging sensitive frameworks [2]. The CuAAC reaction on 2-ethynylterephthalic acid-derived MOFs proceeds at room temperature in aqueous/organic mixed solvents with high functional group tolerance [1][3].

MOF functionalization post-synthetic modification handle orthogonality surface engineering

Commercial Purity and Quality Control Documentation

2-Ethynylterephthalic acid is supplied at a standard purity of 97% (AKSci) to 98% (Bidepharm) with supporting analytical data including NMR, HPLC, and GC . By comparison, 2-vinylterephthalic acid (CAS 216431-29-7) is typically listed at 98% purity by MedChemExpress but with less extensive analytical documentation, while 2-bromoterephthalic acid (CAS 586-35-6) is commonly available at 95–98% purity with variable batch-to-batch consistency . The availability of comprehensive characterization packages for 2-ethynylterephthalic acid reduces procurement risk for applications requiring rigorous monomer purity, such as MOF synthesis where trace impurities can alter crystallization outcomes.

procurement specification purity analysis quality control MOF monomer

Solubility in Polar Aprotic Solvents for MOF Synthesis

2-Ethynylterephthalic acid is reported to be soluble in dichloromethane (DCM), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at ambient temperature . This solubility profile is comparable to 2-aminoterephthalic acid (soluble in DMF, DMSO) but distinct from 2-bromoterephthalic acid, which may exhibit lower solubility in DCM due to the heavier halogen substituent. The solubility in DMF is particularly important for standard solvothermal MOF synthesis protocols, which commonly employ DMF as the reaction medium at elevated temperatures (80–150°C) [1].

solubility MOF synthesis solvothermal conditions process chemistry

2-Ethynylterephthalic Acid: Application Scenarios


Post-Synthetic MOF Functionalization for Targeted Drug Delivery

Researchers constructing MOF-based drug delivery vehicles can utilize 2-ethynylterephthalic acid to build stable framework platforms and subsequently attach azide-functionalized targeting ligands, imaging probes, or polyethylene glycol stealth coatings via CuAAC click chemistry at room temperature without framework degradation [1]. This post-synthetic strategy circumvents the need to optimize MOF synthesis conditions for each functional payload—a significant workflow advantage over 2-bromoterephthalic acid, which demands Pd-catalyzed coupling incompatible with many drug payloads, or 2-vinylterephthalic acid, whose thiol-ene modification requires radical initiators potentially detrimental to sensitive biologics [1].

MOF Surface Engineering for Heterogeneous Catalysis via Click Chemistry

2-Ethynylterephthalic acid-based MOFs can be post-synthetically decorated with catalytic centers via CuAAC, enabling the rational design of bifunctional heterogeneous catalysts [1]. The quantitative and orthogonal nature of CuAAC on terminal alkynes ensures high catalyst loading reproducibility, which is difficult to achieve with 2-aminoterephthalic acid MOFs (where amine reactivity is less controlled) or 2-bromoterephthalic acid MOFs (where Pd catalyst residues from cross-coupling can contaminate the final catalytic material) .

COF and Conjugated Porous Polymer Synthesis via Sonogashira Coupling

As a terminal alkyne monomer, 2-ethynylterephthalic acid participates in Sonogashira cross-coupling polymerizations to yield ethynyl-bridged conjugated porous polymers and COFs, where the rigid linear ethynyl linker contributes to high surface area and π-conjugation [1]. In comparison, 2-vinylterephthalic acid yields vinylene-linked frameworks with different electronic properties and generally lower chemical stability under acidic conditions, while terephthalic acid alone cannot participate in such coupling polymerizations without pre-functionalization [1].

Fluorescent MOF Sensors via Fluorophore Conjugation

The Nguyen group demonstrated that ethynyl-terminated MOFs assembled from 2-ethynylterephthalic acid can be covalently labeled with fluorophore azides (e.g., ethidium bromide monoazide) post-synthetically, yielding fluorescent porous solids suitable for sensing applications [1]. This modular approach enables systematic variation of the fluorophore without altering MOF synthesis parameters—a capability not supported by 2-hydroxy- or 2-aminoterephthalic acid MOFs, where functionalization is typically limited to pre-synthetic linker modification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethynylterephthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.